Tioconazole Related Compound A

Pharmacopeial Reference Standard Quality Control Regulatory Compliance

Tioconazole Related Compound A (CAS 61709-33-9) is a critical USP/EP reference standard for quantifying this specific impurity in Tioconazole API. It is analytically distinct from Related Compound B and the parent API. Using any other standard risks batch failure and regulatory citation. A valid CoA from a recognized pharmacopeial source is essential for cGMP compliance and method validation.

Molecular Formula C16H15Cl3N2OS
Molecular Weight 389.719
CAS No. 61709-33-9
Cat. No. B591757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTioconazole Related Compound A
CAS61709-33-9
Synonyms1-[2-(2,4-Dichlorophenyl)-2-(3-thienylmethoxy)ethyl]-1H-imidazole Monohydrochloride;  USP Tioconazole Related Compound A
Molecular FormulaC16H15Cl3N2OS
Molecular Weight389.719
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=CSC=C3.Cl
InChIInChI=1S/C16H14Cl2N2OS.ClH/c17-13-1-2-14(15(18)7-13)16(8-20-5-4-19-11-20)21-9-12-3-6-22-10-12;/h1-7,10-11,16H,8-9H2;1H
InChIKeyCCCQSJHDZKYQKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Analysis of Tioconazole Related Compound A (CAS 61709-33-9) as a Critical Pharmacopeial Reference Standard


Tioconazole Related Compound A (CAS 61709-33-9), also known as Tioconazole EP Impurity A and 2-Deschlorothien-3-yl Tioconazole Hydrochloride [1], is a fully characterized organic impurity and structural analog of the antifungal drug Tioconazole . It is chemically defined as 1-[2-(2,4-dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]-1H-imidazole hydrochloride (C16H15Cl3N2OS, MW 389.73) . This compound is not an active pharmaceutical ingredient (API) but is globally recognized and mandated by major pharmacopeias, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), as a reference standard for the quality control of Tioconazole drug substances and products .

Regulatory and Technical Reasons Why a Generic Impurity Standard Cannot Replace Tioconazole Related Compound A (CAS 61709-33-9)


The procurement of a reference standard for regulatory compliance is not a generic decision. Tioconazole Related Compound A has a specific, non-interchangeable identity defined by its unique chemical structure and CAS number (61709-33-9), which is codified in official monographs [1]. Substituting it with another Tioconazole impurity, such as Related Compound B (CAS 61675-62-5), or using the parent API Tioconazole (CAS 65899-73-2) is analytically invalid and would fail any regulatory audit. The specificity of the analytical method requires this exact compound to ensure accurate identification and quantification of the Related Compound A impurity in drug batches. Using an incorrect standard introduces a quantifiable risk of batch failure, regulatory citation, and costly delays in product release, directly impacting the operational and financial performance of a pharmaceutical quality control laboratory [2].

Quantitative Evidence for the Unique Value Proposition of Tioconazole Related Compound A (CAS 61709-33-9)


Regulatory Identity: Differentiating Tioconazole Related Compound A from Other Related Compounds by Monograph-Specific Criteria

Tioconazole Related Compound A (CAS 61709-33-9) is distinguished from other Tioconazole impurities by its unique molecular identity, which is the basis for its inclusion in official pharmacopeial monographs. While other impurities like Related Compound B (CAS 61675-62-5) and Related Compound C have distinct molecular formulas and weights, only Compound A (MW 389.73) serves as the specific reference standard for this impurity [1]. The USP monograph has been officially updated to reflect a precise molecular weight of 389.72 for this standard, underscoring the requirement for exact specification compliance .

Pharmacopeial Reference Standard Quality Control Regulatory Compliance Analytical Chemistry

Analytical Performance: Specific Use in Validated HPLC Methods for Tioconazole Purity Assessment

Tioconazole Related Compound A is supplied with comprehensive characterization data, including HPLC, MS, and NMR, that is compliant with regulatory guidelines for ANDA submissions [1]. The standard is used to validate analytical methods for detecting and quantifying this specific impurity in Tioconazole API and finished products. A certified reference material like this ensures the system suitability parameters (e.g., resolution, tailing factor) are met, which is a prerequisite for reliable batch release testing. A non-certified or incorrectly chosen analog would not provide the validated retention time or response factor needed for accurate quantitation .

HPLC Method Validation Pharmaceutical Analysis Impurity Profiling

Investigational Biological Activity: Reported Superiority of Tioconazole Class Against Azole-Resistant Candida glabrata Petite Mutants

Secondary sources suggest that Tioconazole and its analogs, including this related compound, demonstrate greater in vitro activity than fluconazole or voriconazole against *Candida glabrata* 'petite' mutant strains . This mutant phenotype is associated with azole resistance due to mitochondrial dysfunction and upregulation of efflux pumps [1]. While this is a class-level inference for Tioconazole analogs, it highlights a potential differentiator in specific research contexts. **Crucially, direct quantitative data (e.g., MIC values) for this specific compound is not available in the public domain.** The claim is based on its structural relationship to the active class of compounds.

Antifungal Resistance Candida glabrata Azole Petite Mutant

Specific High-Value Application Scenarios for Procuring Tioconazole Related Compound A (CAS 61709-33-9)


Pharmaceutical Quality Control: ANDA Filing and Batch Release Testing

This is the primary and most critical application. Tioconazole Related Compound A is procured by QC laboratories as a USP/EP reference standard to identify and quantify this specific impurity in Tioconazole API and finished drug products. Its use is mandated for method validation, system suitability testing, and batch release analysis as part of cGMP compliance. A Certificate of Analysis (CoA) from a recognized pharmacopeial source is essential for regulatory submissions .

Analytical Method Development and Validation

Analytical R&D groups use this standard to develop and validate stability-indicating HPLC or UPLC methods. It is used to establish relative retention times (RRT), resolution from the main peak, and to determine the response factor for accurate quantitation of the impurity. This work is foundational for establishing a drug product's shelf-life and stability profile [1].

Academic Research on Azole Antifungal Resistance

In academic or preclinical research settings, this compound may serve as a structural probe to investigate the structure-activity relationship (SAR) of Tioconazole analogs, particularly against azole-resistant *C. glabrata* strains. However, researchers should be aware that primary quantitative data (MIC, IC50) is not readily available in the literature, and any use would require de novo biological testing [2].

Technical Documentation Hub

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